molecular formula C82H120N20O25 B600064 H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2 CAS No. 198277-54-2

H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2

Cat. No.: B600064
CAS No.: 198277-54-2
M. Wt: 1785.977
InChI Key: WWRQPUSVVKOCMA-XRXPIKPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2 is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. This particular peptide sequence includes amino acids such as tyrosine, valine, lysine, aspartic acid, asparagine, phenylalanine, proline, threonine, glycine, serine, glutamic acid, and alanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

    Deprotection: Removing the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Adding the next amino acid in the sequence, which is activated by reagents such as carbodiimides.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the desired peptide. The process is scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds in peptides can be reduced back to free thiols using reducing agents.

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Mutagenesis reagents like oligonucleotides and polymerase chain reaction (PCR) are used for amino acid substitution.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Peptides like H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2 have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying protein folding and interactions.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Potential therapeutic agents for diseases, including cancer, diabetes, and infectious diseases.

    Industry: Utilized in the development of biomaterials, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with receptors, enzymes, or other proteins to exert their effects. For example, peptides can mimic natural hormones or inhibitors, binding to specific receptors and triggering a biological response. The molecular targets and pathways involved vary based on the peptide’s function and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2 lies in its specific sequence of amino acids, which determines its structure and function. Each peptide has a unique sequence that imparts distinct biological activities and interactions with molecular targets.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H120N20O25/c1-40(2)64(79(124)88-38-61(108)90-57(39-103)77(122)91-51(28-29-62(109)110)71(116)89-43(7)69(114)93-52(68(87)113)33-45-18-11-9-12-19-45)99-76(121)55(36-60(86)107)97-81(126)67(44(8)104)101-78(123)58-23-17-31-102(58)82(127)66(42(5)6)100-75(120)53(34-46-20-13-10-14-21-46)94-73(118)54(35-59(85)106)95-74(119)56(37-63(111)112)96-72(117)50(22-15-16-30-83)92-80(125)65(41(3)4)98-70(115)49(84)32-47-24-26-48(105)27-25-47/h9-14,18-21,24-27,40-44,49-58,64-67,103-105H,15-17,22-23,28-39,83-84H2,1-8H3,(H2,85,106)(H2,86,107)(H2,87,113)(H,88,124)(H,89,116)(H,90,108)(H,91,122)(H,92,125)(H,93,114)(H,94,118)(H,95,119)(H,96,117)(H,97,126)(H,98,115)(H,99,121)(H,100,120)(H,101,123)(H,109,110)(H,111,112)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-,66-,67-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRQPUSVVKOCMA-XRXPIKPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H120N20O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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